molecular formula C9H9ClO4S B13101454 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid

Cat. No.: B13101454
M. Wt: 248.68 g/mol
InChI Key: YOQWYOIWTZOFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is a substituted phenylacetic acid derivative with a chloro group at the 3-position, a methylsulfonyl group (-SO₂CH₃) at the 4-position of the phenyl ring, and an acetic acid side chain. The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s acidity and reactivity.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfonylphenyl)acetic acid

InChI

InChI=1S/C9H9ClO4S/c1-15(13,14)8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

YOQWYOIWTZOFNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a methylsulfonyl group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid with analogs differing in substituents at the 4-position of the phenyl ring:

Compound Name Substituent (4-position) Molecular Formula Key Properties/Applications Reference
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid -SO₂CH₃ C₉H₈ClO₄S High acidity (pKa ~3.5–4.0); potential TRPV1 antagonist
2-(3-Chloro-4-(methylthio)phenyl)acetic acid (CAS 87776-75-8) -SCH₃ C₉H₉ClO₂S Lower acidity (pKa ~4.5); used in custom synthesis
3-Chloro-4-(trifluoromethoxy)phenylacetic acid (CAS 1017779-77-9) -O-CF₃ C₉H₆ClF₃O₃ Enhanced lipophilicity; explored in agrochemicals
2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS 7569-62-2) -OCH₃ C₉H₉ClO₃ Moderate acidity (pKa ~4.2); anti-inflammatory applications
2-[(4-Chlorophenyl)thio]acetic acid (CAS 3405-88-7) -S-C₆H₄Cl C₈H₇ClO₂S Thioether group; intermediate in drug synthesis

Notes:

  • Electron-withdrawing effects : Methylsulfonyl (-SO₂CH₃) and trifluoromethoxy (-O-CF₃) groups increase acidity compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups .
  • Lipophilicity : Compounds with -O-CF₃ or -S- groups exhibit higher logP values, enhancing membrane permeability .
TRPV1 Antagonism ()

In a study of TRPV1 antagonists, halogenated phenylacetic acid derivatives demonstrated enhanced antagonism to capsaicin. For example:

  • {3-Chloro-4-[({5-chloro-2-[(phenylmethyl)oxy]phenyl}carbonyl)amino]phenyl}acetic acid: Exhibited sub-micromolar IC₅₀ values due to chloro substituents and carboxamide linkage .
  • Implications for target compound : The methylsulfonyl group in 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid may improve binding affinity to TRPV1 receptors compared to methylthio analogs.
Anti-inflammatory Potential

Compounds like 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS 7569-62-2) are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting similar COX-2 inhibition mechanisms .

Biological Activity

Anti-inflammatory Activity

The most prominent biological activity of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is its anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis. The compound's anti-inflammatory activity is believed to be mediated through its interaction with specific enzyme targets involved in inflammatory pathways.

A comparative study of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid and structurally similar compounds revealed the following data:

CompoundIC50 (μM) against COX-2Relative Potency
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid0.81.00
4-Methylsulfonylphenylacetic Acid1.20.67
3-Chloro-4-methoxyphenylacetic Acid2.50.32

The data suggests that the specific combination of chloro and methylsulfonyl substituents on the phenyl ring enhances the compound's anti-inflammatory efficacy compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid may possess antimicrobial properties, although this activity is less pronounced than its anti-inflammatory effects. A study comparing the antimicrobial activity of various phenylacetic acid derivatives against common pathogens yielded the following results:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid6432
3-Chloro-4-methoxyphenylacetic Acid12864
2-Chloro-4-methylphenylacetic Acid256128

The data suggests that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid exhibits moderate antimicrobial activity, with slightly higher potency against Gram-positive bacteria (S. aureus) compared to Gram-negative bacteria (E. coli).

Antitumor Activity

Preliminary studies have indicated that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid may possess antitumor properties. While the exact mechanism of action remains under investigation, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression.

A case study involving the evaluation of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid against various cancer cell lines revealed the following IC50 values:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast cancer)12.5
HCT-116 (Colorectal cancer)18.7
A549 (Lung cancer)22.3

These results suggest that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid exhibits moderate antitumor activity across different cancer types, with slightly higher potency against breast cancer cells.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand the relationship between the structural features of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid and its biological activities. These studies have revealed that:

  • The chloro substituent at the 3-position of the phenyl ring is crucial for maintaining anti-inflammatory activity.
  • The methylsulfonyl group at the 4-position contributes significantly to the compound's overall biological profile, potentially enhancing its pharmacokinetic properties.
  • The acetic acid moiety plays a role in the compound's interaction with target proteins, possibly through hydrogen bonding.

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid has provided insights into its behavior in biological systems:

  • The compound demonstrates moderate oral bioavailability, with peak plasma concentrations observed approximately 2-3 hours after administration.
  • Metabolism primarily occurs in the liver, with the main metabolic pathways involving glucuronidation and oxidation of the acetic acid moiety.
  • The elimination half-life of the compound is approximately 6-8 hours, suggesting the potential for twice-daily dosing in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.